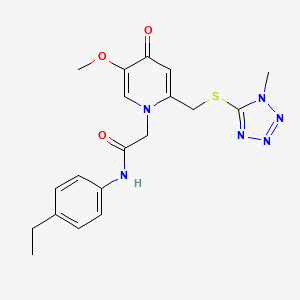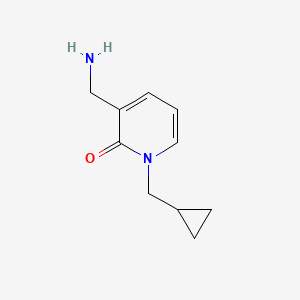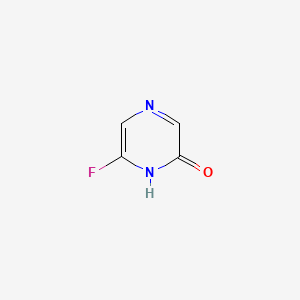
N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide" is a chemically synthesized molecule that appears to be designed for biological activity, potentially in the realm of pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to the compound of interest. These compounds were synthesized with various substitutions at the carbon adjacent to the amide nitrogen and were evaluated as opioid kappa agonists. The synthesis involved exploring different N-acyl, N-alkyl, and amino functions, with the most potent compound being a 2-(3,4-dichlorophenyl) derivative . This suggests that the synthesis of the compound would likely involve a similar approach, with careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of the compound is complex, featuring a tetrazole ring, a methoxy group, and an acetamide moiety. The presence of these functional groups suggests that the compound could have multiple reactive sites and could engage in various interactions with biological targets. The structure-activity relationship studies from the first paper indicate that small changes in the molecular structure can significantly impact the biological activity of such compounds .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The tetrazole moiety is known for its bioisosteric properties and can participate in hydrogen bonding and metal coordination, which could be relevant in its biological activity. The methoxy group could affect the compound's lipophilicity, impacting its ability to cross cell membranes. The acetamide group is a common feature in drug molecules and can be involved in hydrogen bonding with biological targets .
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into related compounds. The second paper describes the characterization of novel acetamide derivatives using techniques such as LCMS, IR, and NMR spectroscopies . These techniques would likely be applicable to the compound , providing information on its purity, molecular weight, and structural confirmation. The physical properties such as solubility, melting point, and stability would be critical for its potential use as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound has been involved in the synthesis of various derivatives with potential biological activities. For instance, in the study of thiazoles and their derivatives, similar compounds demonstrated antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, derivatives of acetamide compounds have been explored for potential medicinal applications, such as anticancer agents (Vinayak et al., 2014).
Antimicrobial and Antioxidant Studies
Compounds similar to the one have been synthesized and tested for antimicrobial and antioxidant activities. For example, Raghavendra et al. (2016) synthesized derivatives that showed remarkable antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).
Anticancer Properties
There is a significant interest in exploring the anticancer properties of similar compounds. For instance, compounds with the same core structure have been evaluated for cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents (Vinayak et al., 2014). Evren et al. (2019) also synthesized derivatives showing high selectivity and potential anticancer activity (Evren et al., 2019).
Enzyme Inhibition Studies
Studies involving similar compounds have focused on their potential as enzyme inhibitors. For example, Virk et al. (2018) synthesized derivatives that were evaluated for their inhibition potential against various enzymes, demonstrating promising activity (Virk et al., 2018).
X-ray Powder Diffraction and Spectral Analysis
The compound's derivatives have been the subject of structural analysis studies. For instance, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound, highlighting its importance in the synthesis of medicinal compounds (Wang et al., 2017).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-4-13-5-7-14(8-6-13)20-18(27)11-25-10-17(28-3)16(26)9-15(25)12-29-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLHWXRCVYKREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)


![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)


![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)
